molecular formula C11H14N2 B1280477 9-Azajulolidine CAS No. 6052-72-8

9-Azajulolidine

Cat. No.: B1280477
CAS No.: 6052-72-8
M. Wt: 174.24 g/mol
InChI Key: VARHFUNXFXTFII-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

9-Azajulolidine plays a significant role in biochemical reactions, particularly in catalytic processes. It acts as an effective electron-rich ligand for post-Ullmann-type reactions, which involve the formation of carbon-heteroatom bonds such as carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds . The compound’s high electron density and conformational restriction of the amino group contribute to its enhanced catalytic activity.

In these reactions, this compound interacts with various enzymes and proteins, including copper salts and nitrogen-containing heteroarenes like pyridine, bipyridine, terpyridine, and 1,10-phenanthroline . These interactions facilitate the formation of stable intermediate complexes, thereby accelerating the reaction rates and improving the overall efficiency of the catalytic process.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a Lewis base and nucleophilic catalyst enables it to participate in acylation reactions, which are crucial for the modification of proteins and other biomolecules .

This compound has been shown to enhance the catalytic activity of acylation reactions, leading to increased stability of intermediate N-acylpyridinium ions . This stabilization effect can impact various cellular processes, including protein synthesis, signal transduction, and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a Lewis base, facilitating the formation of stable complexes with electrophilic species. This interaction enhances the reactivity of the compound in catalytic processes, particularly in the acylation of sterically hindered alcohols .

The compound’s high electron density and conformational restriction of the amino group contribute to its ability to stabilize intermediate complexes. This stabilization effect is primarily due to the inductive electron-donating effect of the alkyl groups and the conformational restriction of the amino group . These properties enable this compound to act as an effective catalyst in various biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under ambient conditions, but its catalytic activity may decrease over extended periods due to potential degradation or changes in its chemical structure . Long-term studies have shown that this compound maintains its catalytic efficiency for several hours, but prolonged exposure to air or moisture can lead to a gradual decline in its activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and can effectively catalyze biochemical reactions without adverse effects . At higher doses, this compound may induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s catalytic activity reaches a peak at an optimal dosage, beyond which its efficacy diminishes, and toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to acylation and nucleophilic substitution reactions. The compound interacts with enzymes such as acyltransferases and nucleophilic catalysts, facilitating the transfer of acyl groups to target molecules . This interaction can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high electron density and conformational restriction enable it to bind effectively to these transporters, facilitating its movement across cellular membranes . This transport mechanism ensures that this compound reaches its target sites within the cell, where it can exert its catalytic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it participates in various biochemical reactions . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its catalytic activity and functional specificity .

Preparation Methods

The synthesis of 9-azajulolidine can be achieved through various methods. One efficient synthetic route involves the use of readily available reagents and its application as an electron-rich ligand for post-Ullmann-type reactions . The reaction conditions typically involve the use of copper salts and nitrogen-containing heteroarenes as co-catalysts. The process is known for its high reaction rates and efficiency .

Properties

IUPAC Name

1,7-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-9-7-12-8-10-4-2-6-13(5-1)11(9)10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARHFUNXFXTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC3=C2N(C1)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464020
Record name 9-Azajulolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6052-72-8
Record name 9-Azajulolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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